(RS)-Carbocisteine

描述

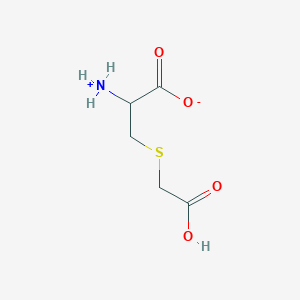

Structure

2D Structure

属性

IUPAC Name |

2-amino-3-(carboxymethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFLZEXEOZUWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022738 | |

| Record name | Carbocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-Carboxymethyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25390-17-4, 2387-59-9, 638-23-3 | |

| Record name | S-(Carboxymethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25390-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025390174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loviscol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carbocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Cysteine, S-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(carboxymethyl)-DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOCYSTEINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4252LRM78Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Carboxymethyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 - 207 °C | |

| Record name | S-Carboxymethyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Chemical Modifications in Research

Chemical Synthesis Methodologies

Chemical synthesis provides several routes to S-Carboxymethylcysteine, ranging from classical methods to more modern electrochemical and asymmetric approaches.

The most common classical synthesis of S-Carboxymethylcysteine involves the alkylation of L-cysteine with a haloacetic acid, typically chloroacetic acid or iodoacetic acid, under alkaline conditions. This straightforward nucleophilic substitution reaction, known as carboxymethylation, directly yields S-Carboxymethyl-L-cysteine.

Another established industrial method begins with L-cystine, a disulfide-linked dimer of cysteine. This process involves the reduction of L-cystine to L-cysteine. Historically, this reduction was performed using reducing agents like zinc or tin in an acidic medium. The resulting L-cysteine is then reacted with monochloroacetic acid in a basic medium to produce S-Carboxymethyl-L-cysteine. However, these methods often result in impurities, such as remaining L-cystine, and can generate significant hydrogen and metallic salt waste.

A further synthetic approach involves the reaction of β-chloro-DL-alanine with thioacetic acid to produce S-carboxymethyl-DL-cysteine. This method yields a racemic mixture, which then requires optical resolution to isolate the desired L-enantiomer.

Table 1: Comparison of Classical Synthesis Routes for S-Carboxymethylcysteine

| Starting Material | Reagents | Key Steps | Advantages | Disadvantages |

| L-Cysteine | Chloroacetic acid, Base | Direct alkylation of the thiol group. | Simple, one-step reaction. | Requires handling of L-cysteine, which can be prone to oxidation. |

| L-Cystine | Metal reductant (e.g., Zn, Sn), Acid, Monochloroacetic acid, Base | 1. Reduction of the disulfide bond. 2. Alkylation of the resulting cysteine. | Utilizes a more stable starting material (L-cystine). | Generates metallic salt waste and hydrogen; potential for metal ion contamination. |

| β-Chloro-DL-alanine | Thioacetic acid | Nucleophilic substitution. | Provides an alternative route. | Produces a racemic mixture requiring subsequent resolution. |

Electrochemical methods offer a cleaner alternative to classical chemical reductions for the synthesis of S-Carboxymethyl-L-cysteine. These approaches avoid the use of stoichiometric metal reductants, thereby minimizing waste and improving the purity of the final product core.ac.uk.

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial for pharmaceutical applications where only one enantiomer is biologically active. For S-Carboxymethylcysteine, asymmetric synthesis focuses on obtaining the pure L-enantiomer.

One approach to achieving this is through a chemicoenzymatic method. This strategy combines chemical synthesis steps with an enzymatic resolution or transformation to achieve high enantioselectivity.

Another strategy in asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. For the synthesis of cysteine derivatives, chiral auxiliaries such as camphorsultam have been employed. In a typical sequence, the chiral auxiliary is first attached to a precursor molecule. The key bond-forming step, which creates the chiral center, is then carried out under conditions where the auxiliary sterically hinders one face of the molecule, leading to the preferential formation of one diastereomer. Finally, the chiral auxiliary is removed to yield the desired enantiomerically enriched product. While this specific technique has been detailed for other α-methylcysteine derivatives, the principles can be applied to the synthesis of related chiral amino acids nih.gov.

Enzymatic Synthesis and Biocatalysis

Enzymatic methods for producing S-Carboxymethylcysteine leverage the high specificity of enzymes to catalyze the desired reaction, often under mild conditions and with excellent stereocontrol.

An enzyme designated as S-carboxymethyl-L-cysteine synthase has been identified and purified from Escherichia coli. This enzyme catalyzes the synthesis of S-Carboxymethyl-L-cysteine from 3-chloro-L-alanine and thioglycolic acid researchgate.net. The enzyme, which has a molecular weight of approximately 84,000, is a pyridoxal (B1214274) phosphate-dependent enzyme researchgate.net. It facilitates a β-replacement reaction where the chlorine atom of 3-chloro-L-alanine is substituted by the thioglycolate group.

Research has determined the kinetic parameters for this enzyme, providing insights into its catalytic efficiency.

**Table 2: Properties and Kinetic Parameters of S-Carboxymethylcysteine Synthase from *E. coli***

| Property | Value |

| Source | Escherichia coli W3110 |

| Molecular Weight | 84,000 Da |

| Subunit Molecular Weight | 37,000 Da |

| Cofactor | Pyridoxal phosphate (B84403) |

| Apparent Km for 3-Chloro-L-alanine | 40 mM |

| Apparent Km for Thioglycolic acid | 15.4 mM |

| Data sourced from Kumagai et al. (1989) researchgate.net |

The enzyme S-carboxymethylcysteine synthase is classified within the family of lyases, specifically as a carbon-halide lyase. Its systematic name is 3-chloro-L-alanine chloride-lyase (adding thioglycolate; S-carboxymethyl-L-cysteine-forming). This classification highlights its role in cleaving a carbon-chloride bond and forming a new carbon-sulfur bond.

The catalytic mechanism involves the pyridoxal phosphate cofactor, which forms a Schiff base with the amino group of the 3-chloro-L-alanine substrate. This facilitates the elimination of the chloride ion and subsequent nucleophilic attack by the thiolate of thioglycolic acid, resulting in the formation of S-Carboxymethyl-L-cysteine. This enzymatic route provides a direct and highly specific pathway to the L-enantiomer of the target compound.

Derivatization for Enhanced Research Utility

In scientific research, the chemical structure of S-Carboxymethylcysteine (SCMC) is often modified to enhance its utility for specific applications. This process, known as derivatization, can improve its therapeutic properties, facilitate its detection and quantification in biological samples, or allow it to be conjugated to larger molecules for targeted delivery systems. These modifications are crucial for both preclinical and clinical investigations, providing researchers with valuable tools to study the compound's behavior and effects.

A significant modification of S-Carboxymethylcysteine is its salt formation with the amino acid L-lysine, creating S-Carboxymethylcysteine Lysine (B10760008) Salt (SCMC-Lys). This derivatization is primarily aimed at improving the compound's properties for therapeutic and research applications.

Synthesis: The preparation of SCMC-Lys has been approached through several methods. A common process involves dissolving L(R)-S-carboxymethylcysteine in an aqueous solution of L-lysine in nearly stoichiometric amounts at room temperature. google.com The resulting solution can then be decolorized, filtered, and precipitated by adding a solvent like ethanol (B145695) to yield the crystalline salt. google.com Alternative synthesis routes have also been developed to optimize yield and purity. One such method utilizes an ion exchange resin to catalyze the reaction between L-lysine hydrochloride and S-carboxymethylcysteine, achieving yields of around 87.3%. google.comgoogle.com Another patented method involves preparing an L-lysine solution from L-lysine hydrochloride using a bipolar membrane electrodialysis device to remove chloride ions, followed by mixing this solution with S-carboxymethyl-L-cysteine to form the salt solution, which is then crystallized. google.com

Research Utility: SCMC-Lys has been a subject of research primarily for its antioxidant properties. nih.govsemanticscholar.org Studies have shown that SCMC-Lys is an effective and selective scavenger of reactive oxygen intermediates (ROIs), particularly hypochlorous acid (HOCl) and the hydroxyl radical (OH·). nih.govresearchgate.net This activity is linked to the reactivity of the thioether group within the SCMC molecule. nih.govsemanticscholar.org The scavenging effect has been observed in both cell-free systems and in activated human polymorphonuclear neutrophils (PMNs). nih.govsemanticscholar.org

Research has also demonstrated that the antioxidant action of SCMC-Lys can have protective effects. For instance, its ability to scavenge HOCl is associated with a strong protection against the HOCl-mediated inactivation of alpha1-antitrypsin, a key serum protease inhibitor. nih.gov Furthermore, because the production of interleukin-8 (IL-8), a significant mediator in inflammatory diseases, is known to be mediated by intracellular hydroxyl radicals, SCMC-Lys has been shown to significantly reduce IL-8 production in stimulated human peripheral blood mononuclear cells. nih.govresearchgate.net This suggests that in addition to its known mucoactive properties, SCMC-Lys exerts a considerable antioxidant action, which is a key focus of its research utility. nih.govsemanticscholar.org

| Research Area | Key Finding | Experimental System | Observed Effect |

|---|---|---|---|

| Reactive Oxygen Species (ROS) Scavenging | Selective scavenger of hypochlorous acid (HOCl) and hydroxyl radical (OH·). nih.govsemanticscholar.org | Cell-free systems and activated human polymorphonuclear neutrophils (PMNs). nih.gov | The thioether group of SCMC is oxidized, effectively neutralizing the ROS. nih.gov |

| Enzyme Protection | Protects alpha1-antitrypsin (α1-AT) from inactivation by HOCl. nih.gov | In vitro assays with α1-AT and HOCl. | Powerful protection from inactivation, preserving the function of the protease inhibitor. nih.gov |

| Anti-inflammatory Action | Significantly reduces the production of Interleukin-8 (IL-8). nih.govresearchgate.net | Stimulated human peripheral blood mononuclear cells (PBMCs). researchgate.net | Inhibition of IL-8 production, likely related to its scavenging effect on OH· radicals. researchgate.net |

| Pulmonary Inflammation Model | Attenuates neutrophil recruitment in acute IL-1β-induced airway inflammation. nih.gov | Animal models of induced pulmonary inflammation. nih.gov | Reduced migration of neutrophils, macrophages, and eosinophils. nih.gov |

Beyond salt formation, S-Carboxymethylcysteine can be derivatized in other ways to facilitate its use in research, particularly for analytical purposes. Since SCMC has low UV-Vis absorptivity, direct chromatographic detection can be challenging. scite.ai To overcome this, pre-column derivatization is often employed to attach a fluorescent tag to the molecule, enhancing its detectability in methods like high-performance liquid chromatography (HPLC). researchgate.netnih.gov

Common derivatizing agents used in research include:

o-Phthalaldehyde (OPA): This reagent reacts with the primary amino group of SCMC to form a fluorescent derivative, allowing for sensitive detection in biological fluids like serum. nih.govresearchgate.net

9-fluorenylmethylchloroformate (FMOC): FMOC is another reagent that targets the primary amino group of SCMC and its metabolites, creating highly fluorescent products suitable for HPLC analysis. researchgate.net

1-pyrenyldiazomethane (PDAM): This agent derivatizes the carboxylic acid group of SCMC metabolites, also yielding stable fluorescent products for quantification. researchgate.net

These derivatization techniques are crucial for pharmacokinetic studies, enabling the accurate measurement of SCMC and its metabolites in urine and plasma. researchgate.netnih.gov

In addition to synthetic derivatization, modified forms of SCMC are also studied. The primary metabolic pathway for SCMC is sulfoxidation, which produces S-carboxymethyl-L-cysteine sulfoxide (B87167) (SCMC-O). nih.govnih.gov Research has shown that this sulfoxide metabolite is inactive as a free radical scavenger, meaning the metabolic process deactivates the antioxidant properties of the parent compound. nih.gov Another modified form of SCMC has been identified as an advanced glycation endproduct (AGE). It can be formed through the reaction of α-dicarbonyl compounds, such as glyoxal, with the thiol group of cysteine residues in proteins, making it a potential marker for glycation in biological systems. researchgate.net

| Agent | Target Functional Group | Purpose | Analytical Method |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amine | Forms a fluorescent derivative for sensitive quantification. nih.gov | Reversed-Phase HPLC. nih.gov |

| 9-fluorenylmethylchloroformate (FMOC) | Primary Amine | Creates highly fluorescent products for detecting SCMC and its metabolites. researchgate.net | Reversed-Phase HPLC with fluorescence detection. researchgate.net |

| 1-pyrenyldiazomethane (PDAM) | Carboxylic Acid | Forms stable fluorescent esters for quantifying metabolites. researchgate.net | Reversed-Phase HPLC with fluorescence detection. researchgate.net |

| Phenyl isothiocyanate | Amine | Pre-column derivatization for HPLC analysis. scite.ai | HPLC. scite.ai |

| Dabsyl chloride | Amine | Pre-column derivatization for HPLC analysis. scite.ai | HPLC. scite.ai |

Molecular Mechanisms of Action and Pharmacodynamics

Mucoregulatory Mechanisms

S-Carboxymethylcysteine's primary role as a mucoactive agent is characterized by its ability to modulate the composition, secretion, and physical properties of airway mucus.

The viscoelastic properties of bronchial mucus are largely determined by the composition of glycoproteins, specifically the balance between different types of mucins such as fucomucins, sialomucins, and sulfomucins. nih.gov In pathological states like chronic obstructive pulmonary disease (COPD), there is often an imbalance, with an increased concentration of fucomucins. nih.gov S-Carboxymethylcysteine has been shown to restore a more physiological balance by increasing the production of sialomucins while reducing fucomucin levels. nih.govgoogle.com This effect is believed to be mediated by the intracellular stimulation of sialyl transferase, an enzyme involved in the synthesis of sialomucins. nih.gov

Furthermore, studies in animal models have demonstrated that S-Carboxymethylcysteine can inhibit the hypersecretion of mucus. For instance, in rats exposed to cigarette smoke, oral administration of S-Carboxymethylcysteine significantly inhibited the increased secretion of fucose-containing glycoconjugates in the larynx and trachea. nih.gov

The clearance of mucus from the airways is critically dependent on the coordinated action of cilia and the transepithelial transport of ions and water. Evidence from animal models suggests that S-Carboxymethylcysteine can enhance chloride transport across the airway epithelium, a process that likely contributes to its mucoregulatory effects by increasing hydration of the mucus layer. nih.govresearchgate.net By improving the hydration and composition of the mucus, S-Carboxymethylcysteine facilitates more effective mucociliary clearance.

Mucus is a viscoelastic gel, meaning it exhibits both viscous (liquid-like) and elastic (solid-like) properties. rheomuco.combiorxiv.org These rheological properties are crucial for its protective functions and for its efficient removal from the airways. rheomuco.com S-Carboxymethylcysteine has been shown to improve the rheological characteristics of bronchial mucus, primarily by reducing its viscosity. nih.gov

A study evaluating the effects of S-carboxymethylcysteine-lysine on the bronchial mucus of patients with chronic bronchitis found a significant decrease in viscosity rather than elasticity. nih.gov This reduction in viscosity can lead to a more fluid and easily clearable mucus. Several studies have reported a measurable decrease in sputum viscosity as early as four days after initiating treatment. nih.gov

Table 1: Impact of S-Carboxymethylcysteine on Mucus Properties

| Parameter | Effect of S-Carboxymethylcysteine | Mechanism |

|---|---|---|

| Mucin Composition | Restores balance between sialomucins and fucomucins. nih.gov | Intracellular stimulation of sialyl transferase activity. nih.gov |

|

In conditions like COPD, there is an excess of fucomucins. S-Carboxymethylcysteine increases sialomucin production, leading to a more normal mucus composition. nih.gov | ||

| Mucus Secretion | Inhibits hypersecretion of mucus. nih.gov | Reduces the secretion of fucose-containing glycoconjugates. nih.gov |

|

Animal studies have shown a significant reduction in cigarette smoke-induced mucus hypersecretion. nih.gov | ||

| Airway Epithelial Transport | Increases chloride transport across the airway epithelium. nih.gov | Enhances hydration of the mucus layer. nih.gov |

|

Improved ion transport leads to better hydrated and less tenacious mucus. nih.gov | ||

| Mucus Viscosity | Decreases sputum viscosity. nih.govnih.gov | Primarily affects the viscous component of mucus. nih.gov |

|

Clinical studies have demonstrated a reduction in sputum viscosity within days of treatment. nih.gov |

Anti-inflammatory Mechanisms

S-Carboxymethylcysteine has been shown to modulate the production of various pro-inflammatory cytokines and chemokines that are implicated in the pathogenesis of respiratory diseases. nih.gov In in vitro studies using human alveolar epithelial cells stimulated with tumor necrosis factor-alpha (TNF-α), carbocisteine (B549337) significantly reduced the expression of interleukin-6 (IL-6), interleukin-8 (IL-8), TNF-α, monocyte chemoattractant protein-1 (MCP-1), and macrophage inflammatory protein-1β (MIP-1β). nih.gov

Furthermore, in studies involving viral infections, which are common triggers of exacerbations in respiratory diseases, S-Carboxymethylcysteine has been shown to reduce the production of IL-1β, IL-6, and IL-8 following respiratory syncytial virus (RSV) infection. nih.gov In sensitized and challenged mice, S-Carboxymethylcysteine treatment led to increased levels of anti-inflammatory cytokines like interferon-γ, IL-12, and IL-10, while decreasing the levels of pro-inflammatory cytokines IL-5 and IL-13 in the bronchoalveolar lavage fluid. ersnet.org

The anti-inflammatory effects of S-Carboxymethylcysteine are mediated through its influence on key intracellular signaling pathways. nih.gov Signal transduction pathways are complex biochemical cascades that transmit signals from cell surface receptors to the cellular machinery, ultimately leading to a specific cellular response. longdom.org

S-Carboxymethylcysteine has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov The NF-κB pathway is a critical regulator of inflammatory gene expression, and its inhibition by S-Carboxymethylcysteine leads to a downstream reduction in the production of inflammatory mediators. nih.gov

Moreover, S-Carboxymethylcysteine has demonstrated antioxidant properties by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov The Nrf2 pathway is a primary regulator of cellular antioxidant responses. By modulating this pathway, S-Carboxymethylcysteine can help to mitigate oxidative stress, a key contributor to inflammation and tissue damage in respiratory diseases. nih.gov

Effects on Inflammatory Cell Recruitment and Activity

S-Carboxymethylcysteine (SCMC) has been shown to modulate the inflammatory response by affecting the recruitment and activity of key inflammatory cells. Research indicates that SCMC can attenuate the migration of neutrophils, macrophages, and eosinophils to sites of inflammation. nih.gov

In animal models of acute airway inflammation induced by interleukin-1β (IL-1β), oral pre-treatment with the lysine (B10760008) salt of SCMC (SCMC-Lys) was found to attenuate the recruitment of neutrophils. nih.gov Similarly, in a carrageenan-induced pleurisy model, SCMC-Lys reduced the migration of neutrophils, macrophages, and eosinophils into the pleural space. nih.gov

Studies have also demonstrated that SCMC can impair neutrophil chemotactic activity. Specifically, preincubation of neutrophils with SCMC was found to inhibit their chemotaxis towards N-formyl-methionyl-leucyl-phenylalanine (FMLP). nih.gov Furthermore, SCMC has been observed to inhibit the adherence of FMLP-mediated neutrophils to pulmonary vascular endothelial cells. encyclopedia.pub In a mouse model of allergic airway inflammation, SCMC treatment was effective in reducing the number of eosinophils in the airways, with the response showing a clear dose dependency. ersnet.org Administration of SCMC to rats with sulfur dioxide-induced airway inflammation also resulted in a reduction of inflammatory cells in their bronchoalveolar lavage (BAL) fluid. nih.gov

Table 1: Effects of S-Carboxymethylcysteine on Inflammatory Cell Recruitment

| Inflammatory Cell Type | Effect of S-Carboxymethylcysteine | Experimental Model |

|---|---|---|

| Neutrophils | Attenuated recruitment and migration; Impaired chemotactic activity; Inhibited adherence to endothelial cells. | IL-1β-induced airway inflammation (animal); Carrageenan-induced pleurisy (animal); FMLP-stimulated neutrophils (in vitro); Sulfur dioxide-induced airway inflammation (animal). |

| Macrophages | Reduced migration. | Carrageenan-induced pleurisy (animal). |

| Eosinophils | Reduced migration and numbers. | Carrageenan-induced pleurisy (animal); Allergic airway inflammation (animal). |

Antioxidant Properties and Oxidative Stress Mitigation

S-Carboxymethylcysteine exhibits significant antioxidant properties, contributing to its therapeutic effects by mitigating oxidative stress. Its mechanisms of action include direct free radical scavenging, impacting the levels of reactive oxygen species (ROS), restoring endogenous antioxidant systems, and inhibiting enzymes involved in ROS production.

S-Carboxymethylcysteine has been identified as a potent free radical scavenger. nih.govresearchgate.netdrugbank.comnih.gov Its sulfide (B99878) component is considered the active species responsible for this activity, while its sulfoxide (B87167) metabolites are inactive. nih.govmdpi.com In vitro studies have demonstrated its ability to scavenge various reactive oxygen species. It has shown scavenger effects on hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), hydroxyl radicals (OH•), and peroxynitrite (ONOO⁻) in cell-free conditions. nih.gov The scavenging capacity of SCMC is linked to the reactivity of its thioether group. nih.gov

By scavenging free radicals, S-Carboxymethylcysteine can effectively reduce the levels of reactive oxygen species. It has been shown to inhibit ROS generation from rat neutrophils and reduce intracellular oxidative stress. encyclopedia.pub In cellular models, SCMC was able to counteract the increase in oxidized proteins and HNE protein adducts, which are markers of oxidative damage. nih.gov Furthermore, SCMC reduces ROS production in pulmonary epithelial cells induced by human neutrophil elastase (HNE). mdpi.comnih.gov

S-Carboxymethylcysteine can also bolster the body's own antioxidant defenses. One of its mechanisms is the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), a key regulator of cellular antioxidant responses. mdpi.com The activation of Nrf2 by SCMC leads to the increased expression of various antioxidant and detoxification enzymes. researchgate.net This is thought to occur through the modification of Keap1, a protein that normally sequesters Nrf2 in the cytoplasm. nih.govresearchgate.net By modifying cysteine residues in Keap1, SCMC facilitates the release and nuclear translocation of Nrf2. nih.govresearchgate.netnih.gov

Additionally, SCMC has been shown to influence the levels and activity of endogenous antioxidant enzymes. For instance, in an in vitro model of Parkinson's disease, SCMC counteracted a decrease in superoxide (B77818) dismutase (SOD) activity induced by an oxidative toxin. nih.gov There is also evidence to suggest that SCMC can help increase levels of glutathione (B108866), a critical intracellular antioxidant. nih.govnih.gov

Table 2: Antioxidant Mechanisms of S-Carboxymethylcysteine

| Mechanism | Description | Key Molecules/Pathways Involved |

|---|---|---|

| Free Radical Scavenging | Directly neutralizes reactive oxygen species. | Scavenges H₂O₂, HOCl, OH•, and ONOO⁻. |

| Reduction of ROS Levels | Decreases the overall burden of reactive oxygen species in cells. | Inhibits ROS generation from neutrophils; Reduces intracellular oxidative stress. |

| Restoration of Endogenous Antioxidants | Enhances the body's natural antioxidant defense systems. | Activates the Nrf2/ARE pathway; Modulates SOD and glutathione levels. |

| Enzyme Inhibition | Inhibits enzymes that produce reactive oxygen species. | Inhibits the conversion of xanthine (B1682287) dehydrogenase to xanthine oxidase. |

S-Carboxymethylcysteine has been reported to exert anti-inflammatory effects by inhibiting the conversion of xanthine dehydrogenase to xanthine oxidase. researchgate.net Xanthine oxidase is a key enzyme in the production of uric acid and also a significant source of superoxide radicals. mdpi.comnih.govfrontiersin.orgscispace.comresearchgate.net By inhibiting this enzyme, SCMC can reduce the generation of ROS and thus mitigate oxidative stress.

Antimicrobial and Antiviral Effects

Beyond its mucoregulatory and antioxidant properties, S-Carboxymethylcysteine has demonstrated both antimicrobial and antiviral activities.

Its antiviral effects have been observed against several common respiratory viruses, including rhinovirus, respiratory syncytial virus (RSV), and influenza A virus. nih.gov In the case of influenza A virus infection, SCMC has been shown to inhibit viral replication through multiple mechanisms. It reduces the expression of the receptor sialic acid with an α2,6-linkage (SAα2,6Gal) on human tracheal epithelial cells, which is necessary for the entry of the human influenza virus. nih.gov Additionally, it has been found to reduce the number of acidic endosomes from which the viral RNA enters the cytoplasm and to decrease the levels of NF-kappaB proteins (p50 and p65) in the nucleus of infected cells. nih.gov

S-Carboxymethylcysteine also exhibits antimicrobial properties by interfering with the initial step of bacterial infection: adherence to host cells. In vitro studies have shown that SCMC can significantly reduce the attachment of Streptococcus pneumoniae to human pharyngeal and alveolar epithelial cells. nih.govnih.gov This effect is achieved by acting on both the epithelial cells and the bacteria themselves. nih.gov One of the mechanisms involved is the reduction of the expression of platelet-activating factor receptor (PAFR) at both the mRNA and post-transcriptional levels on host epithelial cells, which S. pneumoniae utilizes for firm adherence. nih.gov

Inhibition of Bacterial Adherence to Epithelial Cells

A critical initial step in the pathogenesis of respiratory infections is the adherence of bacteria to the epithelial cells of the respiratory tract. S-Carboxymethylcysteine has been shown to interfere with this process, thereby reducing the bacterial load and the risk of infection.

Research has demonstrated that S-Carboxymethylcysteine can significantly inhibit the attachment of Streptococcus pneumoniae to human pharyngeal epithelial cells in vitro. nih.govbilkent.edu.tr This inhibitory effect is observed when the epithelial cells are treated with S-Carboxymethylcysteine, suggesting that the compound acts on the host cells to make them less receptive to bacterial adhesion. nih.gov Furthermore, S-Carboxymethylcysteine has been found to promote the detachment of bacteria that have already adhered to the epithelial cells. nih.govbilkent.edu.tr The compound also appears to have a direct effect on the bacteria, as treating S. pneumoniae with S-Carboxymethylcysteine reduces their ability to attach to epithelial cells. nih.gov

The inhibitory action of S-Carboxymethylcysteine on bacterial adherence is not limited to pharyngeal cells. Studies on human alveolar epithelial cells have shown that S-Carboxymethylcysteine can efficiently inhibit the adherence of S. pneumoniae, even in the presence of inflammatory stimuli that would typically increase bacterial attachment. nih.gov One of the proposed mechanisms for this is the downregulation of the Platelet-Activating Factor Receptor (PAFR) at both the mRNA and post-transcriptional levels. nih.gov PAFR is utilized by S. pneumoniae for firm adherence to host cells. nih.gov Interestingly, S-Carboxymethylcysteine's inhibitory effect on pneumococcal adherence persists even when PAFR is knocked down using small interfering RNAs, suggesting that the compound likely targets multiple epithelial receptors that interact with S. pneumoniae. nih.gov

The effect of S-Carboxymethylcysteine on the adherence of Streptococcus pneumoniae to human pharyngeal epithelial cells has been quantified in various studies.

| Treatment of Epithelial Cells with S-CMC | Mean number of attached bacteria per cell ± SD | Percentage Inhibition |

| Control (no S-CMC) | 12.1 ± 1.8 | - |

| 10 mg/ml S-CMC | 4.9 ± 1.1 | 59.5% |

| 1 mg/ml S-CMC | 6.8 ± 1.3 | 43.8% |

| 0.1 mg/ml S-CMC | 10.9 ± 1.6 | 9.9% |

| 0.01 mg/ml S-CMC | 11.5 ± 1.7 | 5.0% |

This table illustrates the dose-dependent inhibition of S. pneumoniae attachment to human pharyngeal epithelial cells after treating the cells with S-Carboxymethylcysteine.

| Treatment of S. pneumoniae with S-CMC | Mean number of attached bacteria per cell ± SD | Percentage Inhibition |

| Control (no S-CMC) | 11.8 ± 1.7 | - |

| 10 mg/ml S-CMC | 5.2 ± 1.2 | 55.9% |

| 1 mg/ml S-CMC | 7.1 ± 1.4 | 39.8% |

| 0.1 mg/ml S-CMC | 11.1 ± 1.6 | 5.9% |

| 0.01 mg/ml S-CMC | 11.4 ± 1.7 | 3.4% |

This table shows the effect of directly treating S. pneumoniae with S-Carboxymethylcysteine on their ability to adhere to human pharyngeal epithelial cells.

Modulation of Viral Replication and Inflammatory Response

Beyond its antibacterial effects, S-Carboxymethylcysteine also demonstrates antiviral and anti-inflammatory properties. It has been shown to modulate the host's response to viral infections, thereby reducing viral replication and the associated inflammation.

In studies involving human tracheal epithelial cells infected with Respiratory Syncytial Virus (RSV), pretreatment with L-carbocisteine, an isomer of S-Carboxymethylcysteine, led to a reduction in the viral titer in the supernatant fluids and a decrease in the amount of RSV RNA. researchgate.net This suggests that the compound can inhibit the replication of the virus. The study also observed a reduction in the secretion of pro-inflammatory cytokines, including interleukin (IL)-1β and IL-6, which are typically induced by the viral infection. researchgate.net

Similarly, S-Carboxymethylcysteine has been found to modulate the airway inflammation induced by influenza A virus infection by reducing the concentrations of proinflammatory cytokines such as IL-1, IL-6, and IL-8 through the inhibition of NF-κB activation. nih.gov

The anti-inflammatory effects of S-Carboxymethylcysteine are also linked to its antioxidant properties. The compound has been shown to inhibit oxidant-induced apoptosis in cultured human airway epithelial cells. drugbank.com It achieves this by inhibiting the activation of caspase-3 and caspase-9, key enzymes in the apoptotic pathway, and by activating Akt phosphorylation, which modulates caspase activation. drugbank.com

| Effect of L-carbocisteine on RSV-infected Human Tracheal Epithelial Cells | Outcome |

| Viral Titer in Supernatant | Reduced |

| Amount of RSV RNA | Reduced |

| Secretion of Pro-inflammatory Cytokines (IL-1β, IL-6) | Reduced |

This table summarizes the modulatory effects of L-carbocisteine on viral replication and the inflammatory response in RSV-infected human tracheal epithelial cells.

Impact on Intercellular Adhesion Molecule-1 (ICAM-1) Expression

Intercellular Adhesion Molecule-1 (ICAM-1) is a cell surface glycoprotein (B1211001) that plays a crucial role in inflammation and immune responses. nih.gov It is expressed on various cell types, including epithelial cells, and its expression can be significantly upregulated by inflammatory stimuli. nih.govnih.gov ICAM-1 is also utilized by some pathogens, such as rhinoviruses, as a receptor for entry into host cells. nih.gov

S-Carboxymethylcysteine has been shown to reduce the expression of ICAM-1 on human tracheal epithelial cells. researchgate.net This reduction in ICAM-1 expression is a key mechanism by which the compound inhibits RSV infection, as ICAM-1 acts as a receptor for this virus. researchgate.net By downregulating the expression of this receptor, S-Carboxymethylcysteine effectively reduces the susceptibility of the cells to RSV infection. researchgate.net

The ability of S-Carboxymethylcysteine to reduce ICAM-1 levels also contributes to its anti-inflammatory effects. nih.gov ICAM-1 facilitates the trafficking of inflammatory cells to sites of inflammation. nih.gov By reducing its expression, S-Carboxymethylcysteine may help to dampen the inflammatory response in the airways.

| Effect of L-carbocisteine on Human Tracheal Epithelial Cells | Outcome |

| Expression of Intercellular Adhesion Molecule-1 (ICAM-1) | Reduced |

| Susceptibility to RSV Infection | Reduced |

This table highlights the impact of L-carbocisteine on the expression of ICAM-1 and the subsequent effect on RSV infection susceptibility.

Pharmacokinetics and Biotransformation in Research Contexts

Absorption Characteristics

Following oral administration, S-Carboxymethylcysteine is rapidly and effectively absorbed from the gastrointestinal tract mims.comproquest.cominvivochem.compediatriconcall.com. The bioavailability of the compound is reported to be less than 10% mims.com. Pharmacokinetic studies have shown that its behavior can be described by a one-compartment open model nih.govresearchgate.netnih.gov.

Peak serum concentrations (Cmax) are typically reached within 1 to 2 hours after administration invivochem.comnih.govresearchgate.netnih.gov. The time to reach peak concentration can vary slightly depending on the dosage form, with syrup formulations reaching Cmax in approximately 77 minutes, while tablets and capsules may take 120 to 130 minutes, respectively proquest.com. The plasma elimination half-life is approximately 1.33 to 1.87 hours mims.cominvivochem.comnih.govresearchgate.net. Studies comparing different oral formulations, such as hard gelatin capsules and syrups, have found their relative bioavailability to be similar, with no statistically significant differences in key parameters like peak concentration and area under the curve (AUC) nih.gov.

Pharmacokinetic Parameters of S-Carboxymethylcysteine

| Parameter | Value | Dosage Form |

|---|---|---|

| Bioavailability | <10% | Oral |

| Time to Peak Concentration (Tmax) | 1 - 1.7 hours | Oral |

| 77 minutes | Syrup | |

| 120 - 130 minutes | Tablets/Capsules | |

| Elimination Half-Life (t½) | 1.33 - 1.87 hours | Oral |

A significant characteristic of S-Carboxymethylcysteine is its ability to penetrate effectively into lung tissue and bronchial secretions mims.comproquest.cominvivochem.compediatriconcall.comnih.govresearchgate.netnih.gov. This distribution to the target site of action is a key aspect of its pharmacological profile in respiratory research nih.gov. Research has demonstrated the presence of the compound in the mucosa of paranasal sinuses and the ear following oral administration proquest.com. This penetration is considered important for its local action within the respiratory tract nih.gov.

Distribution Profile

The distribution of S-Carboxymethylcysteine throughout the body has been quantified, with a volume of distribution (Vd) estimated to be between 60 and 105 liters mims.com. This indicates a considerable distribution of the compound into the tissues of the body.

Metabolic Pathways and Metabolite Identification

The biotransformation of S-Carboxymethylcysteine is complex and subject to significant inter-individual variation, partly due to genetic polymorphisms in metabolic enzyme capacity invivochem.comnih.govresearchgate.net. The primary metabolic pathways involved in its transformation include sulfoxidation, decarboxylation, and N-acetylation, leading to the formation of various inactive metabolites mims.cominvivochem.comnih.govresearchgate.net. Between 30% and 60% of an administered dose is excreted unchanged in the urine invivochem.comnih.govresearchgate.netresearchgate.net. Studies using radiolabeled compounds have shown that the majority of the dose is eliminated via the urine within 24 hours nih.gov.

Decarboxylation is one of the identified metabolic routes for S-Carboxymethylcysteine mims.cominvivochem.comnih.govresearchgate.netresearchgate.net. This process involves the removal of a carboxyl group from the molecule. The metabolites formed through this pathway are considered pharmacologically inactive derivatives invivochem.comnih.govresearchgate.net.

N-acetylation represents another key pathway in the metabolism of S-Carboxymethylcysteine mims.cominvivochem.comnih.govresearchgate.netresearchgate.net. This reaction involves the addition of an acetyl group to the nitrogen atom of the molecule. Like other metabolic processes for this compound, N-acetylation contributes to the formation of inactive derivatives that are subsequently eliminated from the body nih.govresearchgate.net.

Sulfoxidation and Active Species Identification

Sulfoxidation is a primary metabolic pathway for S-Carboxymethylcysteine (SCMC). This process involves the hepatic cytosolic oxidation of the thioether group in SCMC, leading to the formation of S-carboxymethyl-L-cysteine sulfoxide (B87167) (CMCO). drugbank.commdpi.com Research indicates that the sulfide (B99878) form of S-Carboxymethylcysteine is the active species, exhibiting free-radical scavenging properties. researchgate.netmdpi.com The resulting sulfoxide metabolites are considered inactive, as they are already oxidized. researchgate.netmdpi.com

The metabolism of SCMC demonstrates a diurnal variation, with less sulfoxidation occurring at night. nih.gov This suggests that nighttime administration could lead to more prolonged exposure to the active sulfide form of the compound. mdpi.com The biotransformation of SCMC to its sulfoxide metabolites is a key step in its deactivation. mdpi.com

A study assessing the structural and functional similarities between SCMC and its sulfoxide metabolite found that both SCMC and the epimers of S-carboxymethyl-L-cysteine sulfoxide were able to protect model DNA from copper-mediated hydroxyl free radical damage. mdpi.com

Deamination/Transamination

As a derivative of the amino acid cysteine, S-Carboxymethylcysteine may be subject to deamination and transamination reactions, which are common pathways in amino acid catabolism. researchgate.netwikipedia.org These reactions involve the removal of an α-amino group. researchgate.netlibretexts.org

Transamination is a reversible reaction catalyzed by aminotransferases, where the amino group from an amino acid is transferred to an α-keto acid. wikipedia.orglibretexts.org This process is crucial for the deamination of most amino acids. wikipedia.org Deamination can also occur through oxidative deamination, which results in the corresponding keto acid and ammonia. libretexts.orgmedmuv.com While these are fundamental pathways for amino acid metabolism, specific research detailing the deamination and transamination of S-Carboxymethylcysteine is not extensively covered in the provided research context.

Ester Glucuronidation

Ester glucuronidation has been identified as a metabolic pathway for S-Carboxymethylcysteine in humans. nih.gov This process involves the conjugation of the carboxylic acid group of S-Carboxymethylcysteine with glucuronic acid, forming an ester glucuronide. nih.gov This conjugation reaction is a phase II metabolic process that generally increases the water solubility of compounds, facilitating their elimination from the body. wikipedia.org

In a study involving 166 human volunteers who received an oral dose of S-carboxymethyl-L-cysteine, a carboxylic acid ester glucuronide conjugate was isolated from their urine. nih.gov The excretion of this glucuronide conjugate showed significant inter-individual variation. nih.gov

| Metabolite | Percentage of Administered Dose in 0-8h Urine | Number of Subjects |

| S-Carboxymethylcysteine Ester Glucuronide | < 0.5% (not detectable) | 61 |

| S-Carboxymethylcysteine Ester Glucuronide | 0.5 - 11.5% (mean 4.1%) | 105 |

Elimination and Excretion

The primary route of elimination for S-Carboxymethylcysteine and its metabolites is through the kidneys and subsequent excretion in the urine. drugbank.comnih.gov Following oral administration, the majority of the dose is recovered in the urine within the first 24 hours, with no detectable activity in the feces. nih.gov

Studies using radiolabeled S-Carboxymethylcysteine have provided insights into its excretion pattern. When using a 35S-labeled compound, small amounts of inorganic 35S-sulfate were found in the urine. nih.gov The use of a 14C-labeled compound resulted in the detection of some [14C]urea. nih.gov

The excretion of the parent compound and its metabolites follows a temporal pattern. Peak excretion of unchanged S-Carboxymethylcysteine occurs first. Metabolites that require a single chemical modification are maximally excreted 1 to 4 hours after administration, while those involving more extensive metabolic processes appear later, between 4 and 8 hours. nih.gov Between 30% and 60% of an orally administered dose can be found unchanged in the urine. drugbank.com

Inter-individual Variability and Genetic Polymorphism in Metabolism

Significant inter-individual variability exists in the metabolism of S-Carboxymethylcysteine, which is largely attributed to genetic polymorphism in sulfoxidation capacity. drugbank.comnih.gov This genetic variation can lead to differences in the rate and extent of S-Carboxymethylcysteine metabolism among individuals. nih.govszd.si

Genetic polymorphisms in drug-metabolizing enzymes can result in decreased, increased, or absent enzyme activity. nih.gov In the case of S-Carboxymethylcysteine, individuals who are efficient sulfur oxidizers will rapidly convert the active sulfide form to inactive oxygenated metabolites. mdpi.com Conversely, those with a relative deficiency in this metabolic pathway will have prolonged exposure to the active compound. mdpi.comnih.gov This variability in metabolic rate is a potential explanation for the inconsistent clinical responses observed among individuals. nih.gov It has been noted that a significant percentage of certain patient populations may be poor sulfoxidizers. mdpi.com

The enzymes responsible for the metabolism of S-Carboxymethylcysteine include cysteine dioxygenase and phenylalanine 4-hydroxylase. drugbank.com Genetic variations in the genes encoding these enzymes can contribute to the observed inter-individual differences in metabolism. nih.govfrontiersin.org

Pharmacokinetic Modeling and In Vitro to In Vivo Correlation

Pharmacokinetic modeling and in vitro to in vivo correlation (IVIVC) are valuable tools in drug development that can be applied to understand and predict the behavior of S-Carboxymethylcysteine in the body. wjarr.comnih.gov IVIVC aims to establish a predictive mathematical relationship between in vitro properties of a dosage form, such as dissolution rate, and its in vivo response, such as plasma drug concentration or amount absorbed. nih.govnih.gov

The development of a successful IVIVC can help in optimizing formulation parameters to achieve a desired drug release profile and can serve as a surrogate for bioequivalence studies. wjarr.comresearchgate.net For a compound like S-Carboxymethylcysteine, which exhibits one-compartment open model kinetics, pharmacokinetic modeling can help in simulating its absorption, distribution, metabolism, and excretion. nih.gov

While specific pharmacokinetic models for S-Carboxymethylcysteine are not detailed in the provided research, the principles of IVIVC are applicable. By correlating in vitro dissolution data with in vivo pharmacokinetic data, it is possible to predict the in vivo performance of different formulations of S-Carboxymethylcysteine. researchgate.netsemanticscholar.org

Pre Clinical Research and Animal Models

Models of Pulmonary Inflammation

Sulfur Dioxide-Induced Airway Inflammation Models

Sulfur dioxide (SO2) exposure in animal models is a well-established method for inducing airway inflammation, goblet cell hyperplasia, and mucus hypersecretion, mimicking key features of chronic obstructive pulmonary diseases (COPD). nih.govmdpi.comnih.gov

In a rat model of SO2-induced airway injury, treatment with S-Carboxymethylcysteine was shown to significantly decrease inflammatory cell infiltration in both proximal and peripheral airways. nih.gov Morphometric analysis revealed that SO2 exposure led to a significant increase in the number of Alcian blue/periodic acid-Schiff (AB/PAS)-positive cells, which are mucus-producing goblet cells. nih.gov S-Carboxymethylcysteine treatment effectively reduced the number of these cells. nih.gov Furthermore, immunohistochemical analysis demonstrated that S-Carboxymethylcysteine inhibited the SO2-induced increase in mucin 5AC (MUC5AC) protein expression in the airway epithelium. nih.gov

Another study in SO2-exposed rats found that carbocisteine (B549337) attenuated the secretion of abnormal mucous glycoproteins and reduced inflammatory cells, free radicals, and elastase activity in bronchoalveolar lavage (BAL) fluid. researchgate.netnih.gov

| Parameter | Effect of SO2 Exposure | Effect of S-Carboxymethylcysteine Treatment | Reference |

|---|---|---|---|

| Inflammatory Cell Infiltration | Increased | Significantly decreased | nih.gov |

| AB/PAS-Positive Cells (Goblet Cells) | Significantly increased | Significantly decreased | nih.gov |

| MUC5AC Protein Expression | Increased | Inhibited | nih.gov |

| Inflammatory Cells in BALF | Increased | Reduced | researchgate.netnih.gov |

| Free Radical Activity in BALF | Increased | Reduced | researchgate.netnih.gov |

| Elastase Activity in BALF | Increased | Reduced | researchgate.netnih.gov |

Carrageenan-Induced Pleurisy

Carrageenan-induced pleurisy is a classic animal model of acute inflammation. ingentaconnect.commdpi.com While primarily used to screen for general anti-inflammatory drugs, some studies have explored the effects of S-Carboxymethylcysteine in this model. Research has shown that S-Carboxymethylcysteine can inhibit the infiltration of inflammatory cells in a rat carrageenan-induced pleurisy model, suggesting a systemic anti-inflammatory effect. ingentaconnect.com This model helps to demonstrate that the anti-inflammatory properties of S-Carboxymethylcysteine are not limited to the airways.

Allergen-Induced Airway Inflammation (e.g., Ovalbumin-sensitized mice)

To investigate the effects of S-Carboxymethylcysteine on allergic airway inflammation, researchers often use models where mice are sensitized and challenged with an allergen, such as ovalbumin (OVA). ersnet.orgresearchgate.netnih.gov This model recapitulates key features of asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and goblet cell hyperplasia. ersnet.orgresearchgate.net

In a study with OVA-sensitized and challenged BALB/c mice, S-Carboxymethylcysteine treatment was found to reduce both AHR and airway inflammation. ersnet.orgresearchgate.net The study identified two distinct phases of the inflammatory response: an early phase (6 hours after challenge) characterized by neutrophilic influx and a later phase (72 hours after challenge) dominated by eosinophils. ersnet.orgresearchgate.net S-Carboxymethylcysteine was effective in reducing both neutrophilia and eosinophilia, as well as AHR, in a dose-dependent manner. ersnet.orgresearchgate.net Additionally, it reduced goblet cell hyperplasia and modulated the levels of various cytokines in the BAL fluid, including decreasing pro-inflammatory cytokines like IL-5 and IL-13, and increasing anti-inflammatory cytokines like IL-10. ersnet.orgresearchgate.net

Another study in an OVA-induced asthmatic mouse model found that S-Carboxymethylcysteine intervention improved collagen fiber deposition in airway tissues and inhibited the expression of Transforming Growth Factor-beta 1 (TGF-β1), a key mediator of airway remodeling. nih.gov

| Parameter | Effect of Ovalbumin Challenge | Effect of S-Carboxymethylcysteine Treatment | Reference |

|---|---|---|---|

| Airway Hyperresponsiveness (AHR) | Increased | Reduced | ersnet.orgresearchgate.net |

| Neutrophils in BALF (early phase) | Increased | Reduced | ersnet.orgresearchgate.net |

| Eosinophils in BALF (late phase) | Increased | Reduced | ersnet.orgresearchgate.net |

| Goblet Cell Hyperplasia | Increased | Reduced | ersnet.orgresearchgate.net |

| Collagen Deposition | Increased | Alleviated | nih.gov |

| TGF-β1 Expression | Elevated | Inhibited | nih.gov |

Cigarette Smoke Exposure Models

Cigarette smoke (CS) exposure is a primary cause of COPD, and animal models exposed to CS are crucial for studying the pathogenesis of this disease and for evaluating potential therapeutic agents. atsjournals.orgnih.govnih.gov

In a study involving mice exposed to CS and subsequently infected with influenza virus, S-Carboxymethylcysteine treatment was shown to reduce pulmonary inflammation and mucus overproduction. atsjournals.orgnih.gov The protective effects were linked to the activation of the transcription factor NF-E2-related factor (Nrf2), a key regulator of antioxidant responses. atsjournals.orgnih.gov S-Carboxymethylcysteine was found to decrease the number of inflammatory cells in both the peribronchial and alveolar regions of the lungs in wild-type mice, but not in Nrf2-deficient mice, highlighting the importance of this pathway in its mechanism of action. atsjournals.org

Another study using a COPD mouse model induced by a combination of CS exposure and lipopolysaccharide instillation found that carbocisteine significantly attenuated inflammation in both the BAL fluid and lung tissue. nih.gov It also improved pulmonary function and protected against emphysema. nih.gov

Lipopolysaccharide (LPS)-Induced Airway Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is often used to create animal models of acute lung injury and exacerbations of chronic respiratory diseases. nih.govmdpi.com

In a COPD mouse model where inflammation was induced by a combination of cigarette smoke and intratracheal instillation of LPS, carbocisteine treatment, particularly at higher doses, was found to attenuate the infiltration of inflammatory cells, predominantly neutrophils, in the peribronchial and alveolar regions. nih.gov This was accompanied by a reduction in pro-inflammatory cytokines such as KC (keratinocyte-derived cytokine) and IL-6 in the BAL fluid. nih.gov

Studies on Mucus Production and Clearance in Animal Models

A key therapeutic action of S-Carboxymethylcysteine is its mucoregulatory effect. mdpi.comersnet.orgresearchgate.net Animal models have been instrumental in demonstrating its ability to normalize mucus production and improve clearance.

In the SO2-induced airway inflammation model in rats, S-Carboxymethylcysteine treatment not only reduced the number of mucus-producing goblet cells but also inhibited the expression of MUC5AC, a major mucin gene implicated in airway mucus hypersecretion. nih.gov Another study in a COPD mouse model showed that high-dose carbocisteine significantly decreased the overproduction of both Muc5b and Muc5ac and restored the Muc5b/Muc5ac ratio. nih.gov

Furthermore, S-Carboxymethylcysteine is thought to improve mucus clearance by modifying its biochemical characteristics. ersnet.org It has been proposed to act by restoring the balance between sialomucins and fucomucins, likely through the intracellular stimulation of sialyltransferase activity. nih.gov There is also evidence from animal models that carbocisteine increases chloride transport across the airway epithelium, which may contribute to its mucoregulatory action. nih.gov

Antioxidant Activity Evaluation in Animal Models

Pre-clinical research using animal models has been crucial in substantiating the systemic antioxidant effects of S-Carboxymethylcysteine (SCMC) beyond its well-known mucolytic properties. One significant area of investigation involves models of lung injury induced by oxidative stress, which mirror the cellular damage seen in chronic respiratory diseases.

In studies utilizing a rat model of emphysema induced by cigarette smoke extract (CSE), S-Carboxymethylcysteine demonstrated significant protective effects rooted in its antioxidant capabilities. The administration of CSE in rats leads to a pathological state characterized by intense oxidative stress, chronic inflammation, and apoptosis of structural lung cells, culminating in alveolar enlargement and parenchymal destruction. Research has shown that treatment with S-Carboxymethylcysteine can effectively counteract these changes. In a key study, SCMC treatment preserved antioxidant activity at both the pulmonary and systemic levels in rats exposed to CSE. This intervention resulted in the prevention of emphysema development, highlighting the compound's ability to mitigate oxidative damage in vivo. The protective mechanism involves the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes implicated in tissue degradation, and a reduction in pathological apoptosis.

The table below summarizes the key findings from this animal model of oxidative lung injury.

| Animal Model | Inducing Agent | Key Pathological Features | Observed Effects of S-Carboxymethylcysteine |

|---|---|---|---|

| Rat Model of Emphysema | Cigarette Smoke Extract (CSE) | Increased Oxidative Stress, Alveolar Enlargement, Parenchymal Destruction, Increased Apoptosis, Elevated MMP-2 & MMP-9 Activity | Protected Systemic & Pulmonary Antioxidant Activity, Prevented Alveolar Enlargement, Reduced Apoptosis, Inhibited MMP-2 & MMP-9 Activity |

These findings from animal models provide direct evidence of S-Carboxymethylcysteine's capacity to function as a systemic antioxidant, capable of protecting tissues from damage induced by significant oxidative insults.

Neurodegenerative Disease Models (e.g., Parkinson's Disease)

Oxidative stress and mitochondrial dysfunction are recognized as critical factors in the progressive degeneration of dopaminergic neurons, which is the pathological hallmark of Parkinson's disease (PD). Consequently, animal models that replicate this neurodegenerative process are essential tools for evaluating potential neuroprotective therapies. Common models include those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively destroy dopaminergic neurons by generating intracellular reactive oxygen species and inhibiting mitochondrial function.

While extensive in vivo studies evaluating S-Carboxymethylcysteine in animal models of Parkinson's disease have not been widely published, a strong scientific rationale for its potential neuroprotective efficacy exists, supported by compelling in vitro research. Studies have been conducted using a cellular model of Parkinson's disease where the neurotoxin 6-OHDA was applied to induce oxidative stress and cell death in a neuroblastoma cell line. In this in vitro model, S-Carboxymethylcysteine demonstrated a protective role against oxidative stress injury, suggesting it could help preserve neurons from oxidative imbalance and mitochondrial dysfunction. researchgate.net

The rationale for its use is further strengthened by observations on its metabolism. The antioxidant activity of S-Carboxymethylcysteine is attributed to its active sulfide (B99878) metabolite. researchgate.net A notable percentage of patients with Parkinson's disease have a reduced capacity for the sulphoxidation of S-Carboxymethylcysteine, which would lead to higher and more sustained levels of the active antioxidant sulfide metabolite. researchgate.net This metabolic characteristic suggests that S-Carboxymethylcysteine could be particularly effective in this patient population.

The table below outlines the major animal models for Parkinson's disease in which the antioxidant properties of S-Carboxymethylcysteine could be theoretically beneficial.

| Model Type | Inducing Agent/Method | Primary Mechanism of Neurodegeneration | Relevance for S-Carboxymethylcysteine Research |

|---|---|---|---|

| Neurotoxin-Induced Model | 6-hydroxydopamine (6-OHDA) | Induces severe oxidative stress and mitochondrial damage in dopaminergic neurons. | Directly aligns with the demonstrated in vitro protective effects of SCMC against 6-OHDA-induced oxidative injury. researchgate.net |

| Neurotoxin-Induced Model | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Metabolized to MPP+, which inhibits complex I of the mitochondrial electron transport chain, leading to ROS production and neuronal death. | The compound's ability to scavenge free radicals and protect mitochondria suggests potential efficacy. |

| Genetic Model | Overexpression of α-synuclein | Aggregation of α-synuclein protein leads to mitochondrial dysfunction, increased oxidative stress, and proteasomal impairment. | Potential to mitigate the downstream effects of α-synuclein aggregation by reducing oxidative stress. |

Based on the current evidence, S-Carboxymethylcysteine presents a promising candidate for neuroprotection in Parkinson's disease, though further pre-clinical validation in established animal models is a necessary step to confirm its therapeutic potential in a complex in vivo environment.

Clinical Research and Therapeutic Applications Academic Focus

Chronic Obstructive Pulmonary Disease (COPD) Research

S-Carboxymethylcysteine, also known as carbocisteine (B549337), is a mucoactive agent that has garnered significant attention in the management of Chronic Obstructive Pulmonary Disease (COPD). nih.govnih.govdovepress.com Its therapeutic potential is attributed not only to its mucoregulatory properties but also to its anti-inflammatory and antioxidant activities. nih.govnih.govdovepress.com Clinical research has explored its effects on various aspects of COPD, from exacerbation frequency to patient quality of life. nih.govresearchgate.net

A primary focus of clinical investigation has been the effect of S-Carboxymethylcysteine on the rate and severity of COPD exacerbations, which are significant contributors to disease progression. nih.govresearchgate.net Multiple studies have demonstrated that long-term use of carbocisteine can lead to a clinically meaningful reduction in the frequency of these events. researchgate.nettandfonline.comnih.gov

One major study, the PEACE (Pathophysiological Effect of Carbocisteine in Chronic Obstructive Pulmonary Disease) trial, found a statistically significant reduction in exacerbation rates in patients with moderate-to-severe COPD who received carbocisteine over a 12-month period compared to a placebo group. nih.gov The treatment group experienced an average reduction of 0.34 exacerbations per patient per year. nih.gov Another study noted that patients receiving carbocisteine were significantly more likely to remain free of exacerbations compared to those on placebo. nih.gov A meta-analysis of four studies involving 1,357 patients reported a significant decrease in the rate of total exacerbations with carbocisteine treatment. tandfonline.comnih.gov

Furthermore, research indicates that carbocisteine can prolong the time to the first exacerbation and reduce the mean number of days of acute respiratory illness per patient. nih.gov However, not all studies have yielded positive results. A multicenter, randomized, placebo-controlled trial focusing on mild-to-moderate COPD did not find a significant difference in the annual rate of exacerbations between the carbocisteine and placebo groups. archbronconeumol.org This suggests that the benefit may be more pronounced in patients with more severe disease.

| Study/Analysis | Patient Population | Key Finding on Exacerbation Rates | Reference |

|---|---|---|---|

| PEACE Study | Moderate-to-severe COPD | Statistically significant reduction of 0.34 exacerbations per patient per year. | nih.gov |

| Meta-analysis (2017) | COPD | Significant decrease in the rate of total number of exacerbations compared with placebo. | tandfonline.comnih.gov |

| Allegra et al. (1996) | COPD | Mean time to first exacerbation was significantly prolonged in the treatment group. | nih.gov |

| Multicenter Trial (2023) | Mild-to-moderate COPD | No significant difference in the annual rate of exacerbations between carbocisteine and placebo groups. | archbronconeumol.org |

S-Carboxymethylcysteine exerts its primary effect as a mucoregulator, altering the biophysical properties of bronchial mucus. nih.gov In patients with COPD, sputum often has higher concentrations of fucomucins. nih.gov Carbocisteine works by rebalancing the ratio of sialomucins to fucomucins, increasing the former and reducing the latter. nih.gov This is thought to occur through the intracellular stimulation of sialyl transferase activity. nih.gov This action modifies the viscoelastic properties of mucus, which can lead to fluidification of sputum and an improvement in the ability to expectorate. nih.gov

Unlike true mucolytics such as N-acetylcysteine, carbocisteine is not believed to act directly on the structure of mucus once it has been secreted into the airways. nih.gov Its mechanism is focused on regulating the composition of mucus during its production. nih.gov Studies have reported that treatment can lead to a significant increase in sputum volume output and an increased ease of expectoration. nih.gov Furthermore, carbocisteine may improve mucociliary clearance, particularly in individuals with chronic bronchitis who have reduced clearance rates before treatment. researchgate.net It has also been shown to increase cilia beating in airway epithelial cells, enhancing the function of the mucociliary escalator. nih.gov However, some studies have found no demonstrable effect on the clearance of secretions from the lung. bmj.com

Beyond its mucoregulatory function, S-Carboxymethylcysteine possesses significant anti-inflammatory and antioxidant properties that are relevant to the underlying pathology of COPD. nih.govnih.govdovepress.com Airway inflammation and oxidative stress are key components in the development and progression of the disease. nih.govresearchgate.net

Anti-inflammatory Effects: Carbocisteine has been shown to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is involved in neutrophil recruitment and is used by rhinoviruses to enter cells. nih.gov By reducing ICAM-1, carbocisteine may decrease susceptibility to viral infections that trigger exacerbations. nih.gov Animal studies have demonstrated its ability to lessen the recruitment of inflammatory cells like neutrophils, macrophages, and eosinophils in induced pulmonary inflammation. nih.gov In vitro studies also indicate it can inhibit the attachment of pathogenic bacteria, such as Moraxella catarrhalis, to pharyngeal epithelial cells. nih.gov

Antioxidant Effects: The compound exhibits free-radical scavenging properties. nih.govnih.gov It can directly scavenge reactive oxygen species (ROS) and protect against oxidative stress-induced damage. researchgate.netmdpi.com A clinical study demonstrated that treatment with a carbocisteine lysine (B10760008) salt for six months led to a significant reduction in exhaled 8-isoprostane, a marker of oxidative stress, and the pro-inflammatory cytokine Interleukin-6 (IL-6) in COPD patients. nih.gov This provides in vivo evidence of its antioxidant and anti-inflammatory activity in a clinical setting. nih.gov

Several studies have shown that long-term treatment with carbocisteine leads to significant improvements in quality of life. researchgate.netnih.gov The PEACE study found that quality of life measures were significantly improved at 12 months, which was consistent with the observed reduction in exacerbations. nih.gov A systematic review and meta-analysis also concluded that carbocisteine could improve quality of life, as measured by the St. George's Respiratory Questionnaire (SGRQ), with a mean difference that exceeded the threshold for minimal clinically important difference. tandfonline.comnih.gov

| Study/Analysis | Outcome Measure | Result | Reference |

|---|---|---|---|

| PEACE Study | Quality of Life | Significantly improved at 12 months, consistent with exacerbation reduction. | nih.gov |

| Meta-analysis (2017) | Quality of Life (SGRQ) | Clinically and statistically significant improvement (-6.29 points on SGRQ). | tandfonline.comnih.gov |

| Tatsumi et al. | Quality of Life | Carbocisteine improved quality of life in patients with COPD. | pulmonology.ru |

The clinical benefits of S-Carboxymethylcysteine may not be uniform across all COPD patients. researchgate.net Evidence suggests that patient selection could be key to optimizing therapeutic outcomes. researchgate.net There is a growing body of evidence indicating that mucoactive agents, including carbocisteine, may be most beneficial for patients with a specific phenotype, particularly those who experience frequent exacerbations. nih.govresearchgate.net

The reduction in exacerbation risk has been shown to be significant in patient populations with moderate-to-severe disease who are prone to frequent events. nih.gov In contrast, a study on patients with mild-to-moderate COPD, who generally have fewer exacerbations, did not show a significant benefit in reducing exacerbation rates. archbronconeumol.org This suggests that stratifying patients based on their exacerbation history could identify those most likely to respond to long-term carbocisteine therapy.

Bronchiectasis Research

The application of S-Carboxymethylcysteine has also been explored in bronchiectasis, another chronic respiratory condition characterized by excessive mucus production and recurrent infections. nih.gov The evidence for its use in bronchiectasis is more limited compared to COPD, but initial findings are promising. nih.gov

The therapeutic rationale is similar, focusing on the agent's mucoregulatory and anti-inflammatory properties. nih.gov Carbocisteine's ability to increase sialomucin content can alter mucus viscoelasticity, while its anti-inflammatory action may reduce levels of cytokines like IL-6 and IL-8 and decrease neutrophil influx into the airways. nih.gov

A study investigating the long-term use of carbocisteine in patients with bronchiectasis found a lower frequency and shorter duration of exacerbations in the group that received the treatment for three months compared to a control group. nih.gov This research indicates a potential role for carbocisteine in managing exacerbations in this patient population, warranting further investigation through larger-scale clinical trials. nih.govbohrium.com

Frequency and Duration of Exacerbations

Clinical research has demonstrated that S-Carboxymethylcysteine can significantly reduce the frequency and duration of exacerbations in chronic respiratory diseases.

In a prospective, real-life study involving 155 patients with Chronic Obstructive Pulmonary Disease (COPD), the addition of carbocysteine lysine salt to background therapy led to a statistically significant reduction in the average number of exacerbations over one year, from 1.97 to 1.03. europeanreview.orgnih.gov The study also highlighted a substantial decrease in the percentage of patients experiencing two or more exacerbations, from 61.7% in the year prior to the study to 27.8% during the year of treatment. europeanreview.org For patients with a history of frequent exacerbations (≥2 in the previous year), S-Carboxymethylcysteine treatment reduced the exacerbation rate significantly, regardless of concomitant inhaled steroid use. europeanreview.orgnih.gov